molecular formula C22H27ClN4O4S B2836447 N-(3-chloro-4-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide CAS No. 1189647-80-0

N-(3-chloro-4-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide

Cat. No. B2836447
CAS RN: 1189647-80-0
M. Wt: 478.99
InChI Key: OIXULWQZAKZJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide is a useful research compound. Its molecular formula is C22H27ClN4O4S and its molecular weight is 478.99. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

A significant area of research for compounds related to N-(3-chloro-4-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide is their potential antitumor activities. For example, studies on related benzothiazepine derivatives demonstrate their role as potent farnesyltransferase inhibitors, showing promise in preclinical antitumor activity against various cancer models. These compounds, through specific structural modifications, have shown efficacy in cellular activities at nanomolar concentrations, leading to advancements into clinical trials for cancer treatment (Hunt et al., 2000).

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of related 1,5-benzothiazepines includes efficient synthesis methods incorporating the sulfonyl group. These methods have been applied to produce novel compounds with diverse substituents, elucidating their structural characteristics through various analytical techniques (Chhakra et al., 2019). Such studies are crucial for understanding the fundamental chemical behaviors of these compounds and for developing new drugs with improved pharmacological profiles.

Antimicrobial Activity

Another research avenue involves evaluating the antimicrobial activities of benzothiazepine derivatives. Compounds structurally related to N-(3-chloro-4-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide have been synthesized and tested against various pathogens, showing significant antimicrobial properties. This includes studies on their efficacy against bacterial and fungal pathogens affecting agricultural crops, providing a basis for developing new antimicrobial agents (Vinaya et al., 2009).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O4S/c23-19-5-3-17(4-6-19)16-25-22(28)18-7-10-26(11-8-18)21-20(2-1-9-24-21)32(29,30)27-12-14-31-15-13-27/h1-6,9,18H,7-8,10-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXULWQZAKZJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide

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